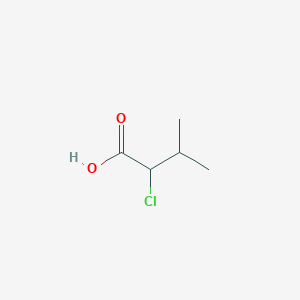

2-Chloro-3-methylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227889. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTJFSPKEIAZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019537 | |

| Record name | 2-chloro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-08-4 | |

| Record name | NSC227889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-3-methylbutanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-3-methylbutanoic acid, with a particular focus on its role as a chiral building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: A Versatile Chiral Synthon

This compound, a halogenated derivative of valine, is a significant chiral molecule in the field of organic synthesis. Its structure, possessing a stereocenter at the C2 position, makes it a valuable precursor for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The presence of both a carboxylic acid and a reactive chloro group allows for a wide range of chemical transformations, making it a versatile tool in the chemist's arsenal. This guide will delve into the key chemical and physical properties of this compound, its stereoselective synthesis, characteristic reactivity, and notable applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that properties such as melting and boiling points can vary slightly depending on the enantiomeric purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| CAS Number | 921-08-4 (racemic), 26782-74-1 ((S)-enantiomer) | [1] |

| IUPAC Name | This compound | [2] |

| Melting Point | 23-27 °C | |

| Boiling Point | 210.3 °C at 760 mmHg | |

| Density | 1.159 g/cm³ | |

| Appearance | Colorless to light yellow liquid or low melting solid | |

| Solubility | Soluble in water and common organic solvents like alcohols and ethers. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

The ¹H NMR spectrum of (S)-2-chloro-3-methylbutanoic acid provides key information about the proton environments in the molecule.

-

~11-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

~4.2-4.4 ppm (d, 1H): This doublet is assigned to the proton on the chiral carbon (C2), which is coupled to the proton on the adjacent isopropyl group.

-

~2.2-2.4 ppm (m, 1H): This multiplet corresponds to the proton of the isopropyl group.

-

~1.0-1.2 ppm (dd, 6H): These two overlapping doublets are due to the two diastereotopic methyl groups of the isopropyl moiety.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

~170-175 ppm: This signal corresponds to the carbonyl carbon of the carboxylic acid.

-

~60-65 ppm: This peak is attributed to the chiral carbon (C2) bearing the chlorine atom.

-

~30-35 ppm: This signal represents the methine carbon of the isopropyl group.

-

~15-20 ppm: These two signals correspond to the two non-equivalent methyl carbons of the isopropyl group.

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

~2500-3300 cm⁻¹ (broad): This very broad band is characteristic of the O-H stretching vibration of the carboxylic acid, indicating strong hydrogen bonding.

-

~1710 cm⁻¹ (strong): This strong absorption is due to the C=O stretching of the carbonyl group in the carboxylic acid.

-

~700-800 cm⁻¹: A band in this region can be attributed to the C-Cl stretching vibration.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine would be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways would include the loss of the chlorine atom and the carboxylic acid group.[3]

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure forms of this compound is of paramount importance for its application in the pharmaceutical industry. The most common and efficient method involves the stereospecific diazotization of the corresponding enantiomer of the amino acid valine.[4]

Synthesis of (S)-2-Chloro-3-methylbutanoic Acid from L-Valine

This protocol is adapted from a general procedure for the synthesis of α-chloro acids from α-amino acids.[5]

Caption: Stereospecific synthesis of (S)-2-Chloro-3-methylbutanoic Acid.

Experimental Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (1 equivalent) in 5 N hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled solution, maintaining the temperature between 0 and 5 °C. The addition should be controlled to manage the evolution of nitrogen gas.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Extraction: Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield (S)-2-Chloro-3-methylbutanoic acid.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and unwanted side reactions.

-

Strong Acid: The presence of a strong acid like HCl is necessary to protonate the nitrous acid formed in situ from sodium nitrite and to provide the chloride nucleophile for the substitution reaction.

-

Stereospecificity: The reaction proceeds with retention of configuration at the chiral center. This is a key feature of the diazotization of α-amino acids, making it a valuable method for accessing enantiomerically pure α-halo acids.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two functional groups present: the carboxylic acid and the secondary alkyl chloride.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification and reduction.

This compound can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.[6]

Caption: Esterification of this compound.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] It is important to note that LiAlH₄ will also reduce the alkyl chloride, although this reaction is generally slower.

Caption: Reduction of the carboxylic acid group.

Reactions at the C2 Position: Nucleophilic Substitution

The chlorine atom at the C2 position is susceptible to nucleophilic substitution reactions. The reaction mechanism (Sₙ1 or Sₙ2) will depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Reaction with amines can lead to the formation of the corresponding amino acid derivative. This is a crucial transformation for the synthesis of modified amino acids and peptide building blocks.[4]

Caption: Synthesis of amino acid derivatives via nucleophilic substitution.

The reaction with sodium azide (NaN₃) provides a convenient route to α-azido acids, which can be subsequently reduced to α-amino acids. This two-step process is a common strategy in the synthesis of non-natural amino acids.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (1.1-1.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC.

-

Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate to obtain the crude α-azido acid, which can be used in the next step without further purification or purified by chromatography.

Applications in Drug Development

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of various pharmaceuticals.

Precursor to Chiral Intermediates for Valsartan

(S)-2-Chloro-3-methylbutanoic acid is a key precursor for the synthesis of the L-valine moiety, a critical component of the angiotensin II receptor blocker, Valsartan. Although many patented syntheses of Valsartan start from L-valine itself, the use of (S)-2-chloro-3-methylbutanoic acid as a starting material offers an alternative route to the necessary chiral intermediate. The chloro group can be displaced by a nitrogen nucleophile to introduce the amino group with inversion of configuration, or through a two-step process involving an azide intermediate to retain the stereochemistry. Several patents allude to the use of L-valine derivatives in the synthesis of Valsartan, highlighting the importance of this chiral building block.[1][9][10][11]

Synthesis of Novel Bioactive Molecules

The versatile reactivity of this compound makes it a suitable starting material for the synthesis of a variety of other bioactive molecules. For instance, it has been incorporated into the structure of novel 4-thiazolidinone derivatives that have been investigated for their potential as anti-breast cancer agents.[12][13] While this research did not directly use this compound as a starting material, it demonstrates the utility of the valine-derived scaffold in medicinal chemistry.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a chiral building block of significant utility in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Its straightforward synthesis from the readily available amino acid valine, coupled with the versatile reactivity of its carboxylic acid and chloro functionalities, ensures its continued importance in the field of drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

- Google Patents. (2012). CN102822151B - Improved process for the preparation of valsartan.

-

PubChem. (n.d.). (2S)-2-Chloro-3-methylbutanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

- Google Patents. (2008). US7378531B2 - Process for the preparation of valsartan.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Justia Patents. (2013). Process for preparation of valsartan intermediate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 2-chloro, 3-methylbutyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 2-chloro-3-oxo-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-3-methylbutyric acid, methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-3-methylbutanoicacid. Retrieved from [Link]

-

MDPI. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-chloro-3-oxo-, methyl ester (CAS 4755-81-1). Retrieved from [Link]

-

YouTube. (2023). Reduction of Acid Chlorides with LiAlH4. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

PubMed. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved from [Link]

-

Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

-

PubMed Central. (n.d.). Antiviral Drugs. Retrieved from [Link]

-

MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]

-

PubMed. (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Retrieved from [Link]

-

PubMed Central. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Retrieved from [Link]

-

PubMed. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

Sources

- 1. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H9ClO2 | CID 313493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanoic acid, 2-chloro, 3-methylbutyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. (S)-2-CHLORO-3-METHYLBUTYRIC ACID(26782-74-1) 1H NMR spectrum [chemicalbook.com]

- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 11. Butanoic acid, 2-chloro, 3-methylbutyl ester [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-methylbutanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-3-methylbutanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, stereoselective synthesis, spectroscopic characterization, chemical reactivity, and its crucial role in the synthesis of complex pharmaceutical agents.

Core Compound Identification and Properties

IUPAC Name: this compound[1]

CAS Number:

Molecular Formula: C₅H₉ClO₂[3]

Molecular Weight: 136.58 g/mol [2][3]

Synonyms: 2-Chloro-3-methylbutyric acid[5]

The structural integrity of this compound is foundational to its utility. The presence of a chlorine atom at the alpha-position to the carboxylic acid introduces a reactive center, while the chiral center at the same position allows for the development of stereospecific pharmaceuticals, a critical consideration for therapeutic efficacy and safety.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number (Racemic) | 921-08-4 | Benchchem, ChemScene[3] |

| CAS Number ((2S)-enantiomer) | 26782-74-1 | Manchester Organics, molecularinfo.com |

| Molecular Formula | C₅H₉ClO₂ | ChemScene[3] |

| Molecular Weight | 136.58 g/mol | Benchchem[2], ChemScene[3] |

Stereoselective Synthesis: The Path from Natural Precursors

The synthesis of enantiomerically pure forms of this compound is paramount for its application in drug development. The most common and efficient method leverages the chiral pool, starting from the readily available amino acid, valine. This approach ensures the desired stereochemistry in the final product.

Synthesis of (R)-2-Chloro-3-methylbutanoic Acid from D-Valine

A well-established method for synthesizing the (R)-enantiomer involves the diazotization of D-valine, followed by a nucleophilic substitution with chloride. This reaction proceeds with retention of stereochemistry.[2]

Protocol: Diazotization and Chlorination of D-Valine

-

Dissolution: Dissolve D-valine in a strong acid, typically hydrochloric acid. The acid serves to protonate the amino group, making it a good leaving group.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂). This in-situ generation of nitrous acid converts the primary amine of D-valine into a diazonium salt. Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Halogenation: The diazonium group is an excellent leaving group (N₂ gas). In the presence of excess chloride ions from the hydrochloric acid, a nucleophilic substitution occurs, replacing the diazonium group with a chlorine atom.

-

Extraction and Purification: After the reaction is complete, the product, (R)-2-chloro-3-methylbutanoic acid, is extracted from the aqueous solution using an organic solvent like dichloromethane. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through distillation or chromatography.

Caption: Nucleophilic substitution of this compound.

It is important to note that under strongly basic conditions, the carboxylic acid proton will be abstracted first, forming the carboxylate anion before the Sₙ2 reaction proceeds. [6]

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry lies in its role as a versatile chiral building block. Its stereochemical purity is essential for the asymmetric synthesis of enantiopure active pharmaceutical ingredients (APIs). [2] The compound serves as a key intermediate in the synthesis of various drugs, including those targeting metabolic disorders. [2]For instance, derivatives of this compound have been incorporated into molecules with potential anti-cancer properties. [7][8]The ability to introduce a specific stereocenter with a reactive handle for further chemical modification makes it an invaluable tool for medicinal chemists.

Conclusion

This compound is a compound of significant synthetic utility, particularly in the realm of pharmaceutical development. Its well-defined stereochemistry, accessible through synthesis from natural precursors, and the reactivity of the α-chloro group provide a powerful platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this valuable chiral building block in their drug discovery and development endeavors.

References

-

This compound | C5H9ClO2 | CID 313493. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE. Retrieved January 8, 2026, from [Link]

-

α-Halo carboxylic acids and esters. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

cas number 26782-74-1 | (2S)-2-Chloro-3-methylbutanoic acid. (n.d.). molecularinfo.com. Retrieved January 8, 2026, from [Link]

-

(2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Butanoic acid, 2-chloro, 3-methylbutyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

18.6: Reactions at the α Carbons of Carboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

-

2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022, April 7). NIH. Retrieved January 8, 2026, from [Link]

-

2-(chloro-phenylmethyl)-3-methylbutanoic acid. (2025, May 20). ChemSynthesis. Retrieved January 8, 2026, from [Link]

-

2-Chloro-3-methylbutanoicacid | CAS#:921-08-4. (2025, September 18). Chemsrc. Retrieved January 8, 2026, from [Link]

-

2-Methylbutanoic acid. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Butanoic acid, 2-chloro-3-oxo-, methyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

(S)-(-)-2-CHLORO 3-METHYLBUTANOIC ACID. (2024, April 9). ChemBK. Retrieved January 8, 2026, from [Link]

-

Structural for this compound. (2024, November 17). Filo. Retrieved January 8, 2026, from [Link]

-

4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022, April 7). PubMed. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C5H9ClO2 | CID 313493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 7. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-methylbutanoic acid molecular structure and stereochemistry

An In-depth Technical Guide to 2-Chloro-3-methylbutanoic Acid: Molecular Structure, Stereochemistry, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

This compound, a halogenated derivative of the essential amino acid valine, is a pivotal chiral building block in modern organic synthesis. Its structure, featuring a stereocenter at the α-carbon, gives rise to distinct enantiomers whose chemical and biological properties can vary significantly. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, stereoselective synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals who leverage chiral synthons to construct complex molecular architectures with precise stereochemical control.

Introduction: A Valine-Derived Chiral Synthon

This compound (Molecular Formula: C₅H₉ClO₂, Molecular Weight: 136.58 g/mol ) is a carboxylic acid structurally analogous to the amino acid valine, with the α-amino group replaced by a chlorine atom.[1][2] This substitution creates a stable yet reactive chiral molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] The core utility of this compound lies in its stereochemistry, which originates from a single chiral center, allowing it to serve as a foundational element in asymmetric synthesis.[3]

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is this compound. The structure consists of a four-carbon butanoic acid chain with a methyl group at carbon-3 and a chlorine atom at carbon-2.[4]

The Chiral Center and Enantiomers

The critical feature of this molecule is the presence of a chiral center at the second carbon atom (C2), the α-carbon. This carbon is bonded to four distinct groups:

-

A chlorine atom (-Cl)

-

A carboxylic acid group (-COOH)

-

An isopropyl group (-CH(CH₃)₂)

-

A hydrogen atom (-H)

This asymmetry means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (S)-2-chloro-3-methylbutanoic acid and (R)-2-chloro-3-methylbutanoic acid.[3] These enantiomers exhibit identical physical properties such as boiling point and density but differ in their optical activity—the ability to rotate plane-polarized light—and their interactions with other chiral entities, which is of paramount importance in biological systems.[3]

Caption: Enantiomers of this compound.

Physicochemical Properties

| Property | (S)-enantiomer | Racemic Mixture |

| CAS Number | 26782-74-1[1][5] | 921-08-4[3] |

| Molecular Formula | C₅H₉ClO₂[1][5] | C₅H₉ClO₂[6] |

| Molecular Weight | 136.58 g/mol [1] | 136.58 g/mol [3] |

| Physical State | Colorless to slightly yellow liquid | Liquid |

| Odor | Strong, pungent[5] | Pungent |

| Density | ~1.144 g/cm³ at 20°C[5] | Not specified |

| Boiling Point | 109 °C at 16 mmHg[5] | Not specified |

Stereoselective Synthesis: Leveraging the Chiral Pool

The synthesis of enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. The most effective strategy involves using a chiral precursor, a concept known as "chiral pool synthesis." The amino acid valine is an ideal starting material due to its inherent chirality and structural similarity.[3]

Synthesis of (R)-2-Chloro-3-methylbutanoic acid from D-Valine

A well-established method for synthesizing the (R)-enantiomer is the diazotization of D-valine, followed by chlorination.[3] This reaction sequence is advantageous because it proceeds with retention of the original stereochemistry at the α-carbon.[3]

Caption: Synthetic workflow from D-Valine.

Experimental Protocol: Diazotization of D-Valine

-

Step 1: Dissolution: D-valine is dissolved in a strong acid, typically hydrochloric acid (HCl). This protonates the amino group.[3]

-

Step 2: Diazotization: The solution is cooled (typically to 0-5 °C) and a solution of sodium nitrite (NaNO₂) is added dropwise. The reaction between the amino group and the diazotizing agent forms a diazonium salt intermediate (-NH₂ → -N₂⁺).[3]

-

Step 3: Halogenation: The diazonium group is an excellent leaving group. In the presence of chloride ions (from HCl), it is displaced by a chlorine atom to yield (R)-2-chloro-3-methylbutanoic acid.[3]

-

Step 4: Isolation and Purification: The final product is isolated from the reaction mixture, typically by extraction, and purified using standard techniques like distillation or chromatography.[3]

Causality Insight: The retention of stereochemistry is a key feature of this Sₙi-like reaction on the diazonium intermediate. The choice of D-valine directly dictates the formation of the (R)-chloro acid, demonstrating the power of chiral pool synthesis.[3] Similarly, L-valine would be used to synthesize the (S)-enantiomer.

Enantiomeric Enrichment by Kinetic Resolution

For racemic or partially enriched mixtures, kinetic resolution offers a pathway to enhance enantiomeric excess. This technique uses a chiral catalyst, often an enzyme like a lipase, which selectively reacts with one enantiomer at a faster rate.[3] For instance, a lipase could be used to selectively esterify the (R)-enantiomer, leaving the unreacted (S)-enantiomer to be easily separated.[3]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound relies on a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for structural elucidation.[3]

-

¹H NMR : The proton on the α-carbon (the chiral center) is a key diagnostic signal. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine and carboxyl groups.[3]

-

¹³C NMR : Provides information on the carbon skeleton, with distinct signals for the carboxyl carbon, the α-carbon bearing the chlorine, and the carbons of the isopropyl group.[7]

-

Expert Insight: Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR shifts, which helps in resolving ambiguities in experimental spectra by comparing them with theoretical values.[3]

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight (136.58 g/mol ) and fragmentation patterns. Both GC-MS and other ionization techniques are applicable.[1][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two primary reactive sites: the carboxylic acid group and the C-Cl bond.

-

Carboxylic Acid Reactions : The -COOH group can undergo standard transformations like esterification, amide bond formation, and reduction to an alcohol.

-

Nucleophilic Substitution : The electrophilic carbon atom bonded to the chlorine is a prime site for nucleophilic substitution reactions.[3] This allows for the stereospecific introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -N₃) with inversion of configuration (Sₙ2 mechanism), providing a powerful tool for constructing more complex chiral molecules.[3]

Safety and Handling

This compound is classified as a corrosive substance.

-

GHS Hazard Classification : H314 - Causes severe skin burns and eye damage.[1][7]

-

Handling Precautions : Due to its corrosive nature, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[5]

Conclusion

This compound stands as a testament to the strategic value of chiral pool synthesis. By leveraging the inherent stereochemistry of natural products like valine, chemists can access enantiomerically pure building blocks that are essential for the development of new pharmaceuticals and materials. Its defined stereocenter and reactive functional groups provide a reliable platform for the stereocontrolled synthesis of complex target molecules, making it an invaluable tool for the discerning synthetic chemist.

References

-

(2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

(2S)-2-chloro-3-methylbutanoic acid - ChemBK. (2024, April 9). Retrieved January 8, 2026, from [Link]

-

This compound | C5H9ClO2 | CID 313493 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Valine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Structural for this compound - Filo. (2024, November 17). Retrieved January 8, 2026, from [Link]

Sources

- 1. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. askfilo.com [askfilo.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C5H9ClO2 | CID 313493 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Chloro-3-methylbutanoic acid properties

An In-Depth Technical Guide to (S)-2-Chloro-3-methylbutanoic Acid

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (S)-2-Chloro-3-methylbutanoic acid, a valuable chiral building block in modern organic synthesis. The document elucidates its chemical and physical properties, spectroscopic signatures, stereoselective synthesis, and critical applications in the pharmaceutical and agrochemical industries. Emphasis is placed on the practical aspects of its use, backed by authoritative sources to ensure scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

(S)-2-Chloro-3-methylbutanoic acid, a halogenated derivative of valine, is a chiral carboxylic acid of significant interest in synthetic organic chemistry.[1][2] Its importance stems from the presence of a stereocenter at the α-carbon, which makes it a crucial intermediate for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The precise spatial arrangement of the chloro and isopropyl groups provides a foundational chiral scaffold that is elaborated upon in multi-step synthetic sequences. Understanding the properties and synthesis of this compound is paramount for chemists aiming to develop enantiomerically pure products, thereby ensuring therapeutic efficacy and minimizing potential off-target effects.[3]

Physicochemical and Spectroscopic Profile

The intrinsic properties of (S)-2-Chloro-3-methylbutanoic acid dictate its behavior in chemical reactions and its handling requirements. A summary of its key physicochemical data is presented below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| CAS Number | 26782-74-1 | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 1.144 g/cm³ at 20°C | [2] |

| Boiling Point | 186 °C; 109 °C at 16 mmHg | [2] |

| Melting Point | -31 °C | [2] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [2] |

| Refractive Index | n20/D 1.443 | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of (S)-2-Chloro-3-methylbutanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for confirming the molecular structure. Spectral data for this compound is publicly available and can be accessed through chemical databases.[1][4]

-

Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.[1] The predicted monoisotopic mass is 136.02911 Da.[5]

Stereoselective Synthesis: The Chiral Pool Approach

The synthesis of enantiomerically pure (S)-2-Chloro-3-methylbutanoic acid is most effectively achieved by leveraging the "chiral pool," which utilizes readily available, inexpensive chiral molecules as starting materials. The amino acid L-valine, which possesses the desired (S)-stereochemistry at the α-carbon, is the ideal precursor.

Synthesis from L-Valine

The conversion of L-valine to (S)-2-Chloro-3-methylbutanoic acid is a classic example of a diazotization reaction followed by nucleophilic substitution, which proceeds with retention of stereochemistry. This method is a cornerstone for producing this valuable chiral intermediate.[3]

Experimental Protocol: Synthesis via Diazotization

-

Preparation: L-valine is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid (HCl). The solution is cooled to 0-5°C in an ice bath to control the exothermic reaction and maintain the stability of the diazonium salt intermediate.

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled L-valine solution. The reaction between the primary amine of L-valine and nitrous acid (formed in situ from NaNO₂ and HCl) generates a transient diazonium salt.

-

Nucleophilic Substitution: The diazonium group is an excellent leaving group (N₂ gas). The chloride ion (Cl⁻) from the HCl solvent acts as a nucleophile, attacking the α-carbon and displacing the diazonium group. This substitution occurs with retention of the original stereoconfiguration.

-

Work-up and Purification: Upon completion of the reaction, the product is typically extracted from the aqueous phase using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Final purification is often achieved by distillation to yield the pure (S)-2-Chloro-3-methylbutanoic acid.

The causality behind this experimental design lies in the stereospecificity of the reaction. By starting with L-valine, which has a defined (S)-configuration, the synthesis directly yields the desired (S)-enantiomer of the product, obviating the need for chiral resolution of a racemic mixture.

Synthetic Workflow Diagram

Caption: Stereoselective synthesis of (S)-2-Chloro-3-methylbutanoic acid from L-valine.

Applications in Drug Development and Agrochemicals

The utility of (S)-2-Chloro-3-methylbutanoic acid is demonstrated by its role as a versatile precursor in synthesizing a range of complex molecules.

Pharmaceutical Intermediates

This compound is a key chiral building block for producing enantiopure drugs.[3] The stereochemical purity of this intermediate is vital for asymmetric synthesis, ensuring that the final API has the correct stereoisomer for optimal therapeutic activity and safety.[3] For example, it serves as an intermediate in the synthesis of pharmaceuticals targeting metabolic disorders.[3] Furthermore, derivatives of this acid have been investigated for their potential as anti-cancer agents.[6][7] A study published in the International Journal of Molecular Sciences detailed the synthesis and anti-breast cancer activity of a complex molecule derived from a similar chloro-substituted butanoic acid structure.[6][7]

Agrochemical Synthesis

Beyond pharmaceuticals, (S)-2-Chloro-3-methylbutanoic acid is used in the preparation of chiral herbicides and pesticides.[3] The biological activity of many agrochemicals is stereospecific, meaning one enantiomer is often significantly more potent or has a better environmental profile than the other. The use of this chiral building block allows for the targeted synthesis of the more effective enantiomer.

Safety, Handling, and Storage

As a corrosive chemical, proper handling of (S)-2-Chloro-3-methylbutanoic acid is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[2]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Avoid direct contact with skin and eyes.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][9] If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with water.[1] In case of accident or if you feel unwell, seek immediate medical attention.[2][9]

-

Storage: Store in a tightly closed container in an inert atmosphere at room temperature.[10][11]

Conclusion

(S)-2-Chloro-3-methylbutanoic acid is a high-value chiral intermediate with significant applications in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its efficient, stereoretentive synthesis from L-valine makes it an accessible and critical component in the toolbox of synthetic organic chemists. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324925, (2S)-2-Chloro-3-methylbutanoic acid. Retrieved January 8, 2026, from [Link].

-

ChemBK. (2024, April 9). (S)-(-)-2-CHLORO 3-METHYLBUTANOIC ACID. Retrieved January 8, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313493, 2-Chloro-3-methylbutanoic acid. Retrieved January 8, 2026, from [Link].

-

Chemsrc. (2025, September 18). 2-Chloro-3-methylbutanoicacid. Retrieved January 8, 2026, from [Link].

-

ChemBK. (2024, April 9). (2S)-2-chloro-3-methylbutanoic acid. Retrieved January 8, 2026, from [Link].

-

ChemSynthesis. (2025, May 20). 2-(chloro-phenylmethyl)-3-methylbutanoic acid. Retrieved January 8, 2026, from [Link].

-

MDPI. (2022, April 7). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved January 8, 2026, from [Link].

-

National Center for Biotechnology Information. (2022, April 7). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved January 8, 2026, from [Link].

-

molecularinfo.com. (n.d.). cas number 26782-74-1 | (2S)-2-Chloro-3-methylbutanoic acid. Retrieved January 8, 2026, from [Link].

-

NIST. (n.d.). Butanoic acid, 2-chloro-3-oxo-, methyl ester. Retrieved January 8, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C5H9ClO2). Retrieved January 8, 2026, from [Link].

Sources

- 1. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-2-CHLORO 3-METHYLBUTANOIC ACID [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-2-CHLORO-3-METHYLBUTYRIC ACID(26782-74-1) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - this compound (C5H9ClO2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H9ClO2 | CID 313493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. achmem.com [achmem.com]

- 11. FCKeditor - Resources Browser [mfa.gov.by]

Synthesis of (R)-2-Chloro-3-methylbutanoic Acid from D-Valine: An In-Depth Technical Guide

Introduction

(R)-2-Chloro-3-methylbutanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure makes it a crucial intermediate for the development of enantiomerically pure drugs, where specific stereoisomers are often responsible for the desired therapeutic activity while others may be inactive or even harmful. This guide provides a comprehensive overview of a robust and stereospecific method for the synthesis of (R)-2-Chloro-3-methylbutanoic acid, starting from the readily available and inexpensive chiral pool amino acid, D-valine. The synthesis hinges on a classical diazotization reaction, which, in the case of α-amino acids, proceeds with a remarkable retention of stereochemistry. This in-depth guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying mechanistic principles and practical considerations to ensure a successful and reproducible synthesis.

Strategic Overview: From Amino Acid to Chiral Haloacid

The conversion of a primary amine to a halide is a cornerstone transformation in organic synthesis. For chiral α-amino acids, the challenge lies in achieving this conversion without racemization of the stereocenter. The chosen method, diazotization of D-valine followed by chlorination, is a well-established and reliable approach that addresses this challenge effectively. The overall transformation is depicted below:

Figure 1: High-level overview of the synthetic workflow.

This process involves two key stages: the formation of a diazonium salt from the primary amine of D-valine and the subsequent displacement of the diazonium group by a chloride ion. The success of this synthesis relies on careful control of reaction conditions, particularly temperature, to manage the stability of the reactive diazonium intermediate and to suppress potential side reactions.

Mechanistic Insights: The Rationale for Stereochemical Retention

A critical aspect of this synthesis is the retention of the (R)-configuration from the starting D-valine. While diazotization of aliphatic amines often proceeds through carbocation intermediates, leading to racemization and rearrangements, the reaction with α-amino acids follows a different, stereospecific pathway.[1][2] This is attributed to the participation of the neighboring carboxyl group, which leads to a double inversion mechanism.[1]

The proposed mechanism is as follows:

-

Diazotization: The primary amino group of D-valine reacts with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.[3][4]

-

Intramolecular Cyclization (First Inversion): The carboxylate group acts as an intramolecular nucleophile, attacking the α-carbon and displacing the diazonium group (a superb leaving group as N₂) to form a transient α-lactone intermediate. This step proceeds with an inversion of configuration at the chiral center.[1][2]

-

Nucleophilic Opening of the α-Lactone (Second Inversion): The chloride ion, present in high concentration from the hydrochloric acid, then acts as a nucleophile, attacking the α-carbon of the strained α-lactone. This ring-opening step results in a second inversion of configuration.[1]

The net result of these two sequential inversions is an overall retention of the original stereochemistry.

Figure 2: Simplified mechanistic pathway illustrating the double inversion.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of chiral α-chloro acids from α-amino acids.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| D-Valine | 117.15 | 58.6 g | 0.5 | Ensure high purity. |

| Hydrochloric Acid (conc.) | 36.46 | 250 mL | - | ~37% w/w |

| Sodium Nitrite | 69.00 | 51.8 g | 0.75 | Use a fine powder. |

| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous, for extraction. |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - | For drying. |

Procedure

-

Reaction Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 58.6 g (0.5 mol) of D-valine in 250 mL of concentrated hydrochloric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of 51.8 g (0.75 mol) of sodium nitrite in 100 mL of water dropwise from the dropping funnel over a period of 2-3 hours with vigorous stirring. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C and to manage the evolution of nitrogen gas. After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours.

-

Work-up and Extraction: Transfer the reaction mixture to a 2-liter separatory funnel and extract the product with diethyl ether (3 x 150 mL). Combine the organic extracts and wash them with 50 mL of brine.

-

Drying and Solvent Removal: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation at a bath temperature not exceeding 30 °C.

-

Purification: The crude product is a pale yellow oil.[5] For most applications, this material is of sufficient purity. If further purification is required, vacuum distillation can be performed.

Characterization and Quality Control

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Colorless to pale yellow oil |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum should be consistent with the structure of 2-chloro-3-methylbutanoic acid. Expected signals include a doublet for the methyl protons of the isopropyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the α-proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule.[6]

-

IR (neat): The infrared spectrum will be characterized by a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1720 cm⁻¹).

Stereochemical Purity Assessment

The enantiomeric purity of the synthesized (R)-2-Chloro-3-methylbutanoic acid is of paramount importance. Chiral Gas Chromatography (GC) is a highly effective method for this analysis.[3]

-

Derivatization: The carboxylic acid is typically converted to a more volatile ester (e.g., methyl or ethyl ester) prior to GC analysis.

-

Chiral Stationary Phase: A capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., permethylated β-cyclodextrin), is used to separate the enantiomers.[3]

-

Analysis: The retention times of the (R) and (S) enantiomers will differ on the chiral column, allowing for the determination of the enantiomeric excess (ee) of the product.

Polarimetry can also be used to confirm the stereochemical outcome. The (R)-enantiomer will rotate plane-polarized light in a specific direction, and the measured optical rotation can be compared to literature values.

Safety and Handling Precautions

-

Diazonium Salts: Aliphatic diazonium salts are unstable and potentially explosive, especially when isolated.[7] It is crucial to keep the reaction temperature low (0-5 °C) and to use the diazonium salt in situ without attempting to isolate it.

-

Nitrous Acid and Nitrogen Oxides: The reaction generates nitrous acid and evolves nitrogen oxides, which are toxic. The entire procedure must be conducted in a well-ventilated fume hood.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

Conclusion

The synthesis of (R)-2-Chloro-3-methylbutanoic acid from D-valine via diazotization is a reliable and stereospecific method for producing this valuable chiral building block. The key to a successful synthesis lies in the meticulous control of the reaction temperature and the understanding of the underlying double inversion mechanism that ensures the retention of the desired stereochemistry. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers and drug development professionals can confidently produce high-purity (R)-2-Chloro-3-methylbutanoic acid for their synthetic needs.

References

-

Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. PMC. [Link]

-

Diazotization of S-Sulfonyl-cysteines | The Journal of Organic Chemistry. ACS Publications. [Link]

-

dl-VALINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound | C5H9ClO2 | CID 313493 - PubChem. PubChem. [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC. NIH. [Link]

-

The SN1 mechanism for nucleophilic aromatic substitution: diazonium compounds. University of Liverpool. [Link]

-

(2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem. PubChem. [Link]

-

Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Propose a mechanism for the following reaction that explains why the configuration of the asymmetric center in the reactant is retained in the product - Pearson. Pearson. [Link]

-

Chiral GC profiles of the racemic 2-methylbutanoic acid (a),... - ResearchGate. ResearchGate. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Diazotization Reaction Mechanism - BYJU'S. BYJU'S. [Link]

-

Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. - ChemRxiv. ChemRxiv. [Link]

-

Diazotization Reaction Mechanism - Unacademy. Unacademy. [Link]

-

Structure of L-Val (2-amino-3-methylbutanoic acid). - ResearchGate. ResearchGate. [Link]

Sources

- 1. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C5H9ClO2 | CID 313493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

A Guide to the Stereospecific Synthesis of 2-Chloro-3-methylbutanoic Acid from Valine

Abstract

The conversion of readily available chiral α-amino acids into versatile halogenated building blocks represents a cornerstone of modern pharmaceutical and fine chemical synthesis. This technical guide provides an in-depth exploration of the synthesis of 2-chloro-3-methylbutanoic acid from the essential amino acid valine. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss critical process parameters that govern reaction success, stereochemical fidelity, and yield. This document is intended for researchers, chemists, and drug development professionals seeking to leverage chiral pool starting materials for the efficient construction of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

This compound is a valuable chiral building block, prized for its utility in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1] The presence of a stereocenter at the α-carbon, coupled with a reactive C-Cl bond and a carboxylic acid handle, makes it a versatile precursor for introducing the isopropyl moiety found in numerous bioactive molecules. The synthesis of its specific enantiomers, (S)- or (R)-2-chloro-3-methylbutanoic acid, is most strategically accomplished by starting from the corresponding L- or D-enantiomers of valine, a cost-effective and optically pure raw material from the chiral pool.[1]

The primary synthetic route, which will be the focus of this guide, involves a diazotization-chlorination sequence. This process transforms the primary amino group of valine into a diazonium salt, which is an excellent leaving group, subsequently displaced by a chloride ion. This method is lauded for its efficiency and, critically, for its ability to proceed with retention of the original stereochemistry at the α-carbon.[1]

The Mechanistic Foundation

The conversion of valine to this compound is a two-stage process occurring in a single pot. Understanding the mechanism of each stage is critical for process control and optimization.

Stage 1: Diazotization of the α-Amino Group

The first stage is the conversion of the primary amine of valine into an aliphatic diazonium salt. This is achieved through the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2]

The mechanism proceeds as follows:

-

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of valine's amino group attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺).

Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are notoriously unstable and readily decompose, even at low temperatures, by liberating nitrogen gas (N₂), one of the most stable molecules and thus an excellent leaving group.[2] This instability is harnessed in the subsequent step.

Stage 2: Nucleophilic Substitution with Chloride

Upon its formation, the aliphatic diazonium group is immediately displaced by a nucleophile present in the reaction medium. Since hydrochloric acid is used to generate the nitrous acid, an abundance of chloride ions (Cl⁻) is available to act as the nucleophile.

The departure of N₂ gas generates a transient secondary carbocation at the α-carbon. This carbocation is then attacked by the chloride ion to yield the final product. Crucially, this reaction proceeds with a high degree of stereochemical retention.[1] This is often attributed to the neighboring group participation of the carboxylic acid, which can shield one face of the carbocation, directing the incoming nucleophile to attack from the same face from which the nitrogen molecule departed.

Caption: Overall workflow for the synthesis of this compound from valine.

Validated Experimental Protocol: Synthesis of (S)-2-Chloro-3-methylbutanoic Acid

This protocol details the synthesis starting from L-valine to yield the (S)-enantiomer. The use of D-valine will analogously produce the (R)-enantiomer.

Materials & Equipment:

-

L-Valine (≥99% purity)

-

Concentrated Hydrochloric Acid (~37%)

-

Sodium Nitrite (NaNO₂), ACS grade

-

Diethyl Ether (or Dichloromethane), ACS grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.7 g (0.10 mol) of L-valine in 100 mL of 3M hydrochloric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

-

Diazotization: Dissolve 8.3 g (0.12 mol, 1.2 equivalents) of sodium nitrite in 40 mL of deionized water and place this solution in a dropping funnel. Add the sodium nitrite solution dropwise to the cold valine solution over a period of 60-90 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C and to manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours to ensure the complete conversion of the diazonium intermediate.

-

Product Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual acid and water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.

-

Solvent Removal: Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil is this compound. The product can be further purified by vacuum distillation if necessary.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Purity Assessment

Confirmation of the product's structure and purity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.[1]

| Proton (¹H NMR) | Indicative Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| α-H (CH-Cl) | 4.1 – 4.3 | Doublet (d) | J ≈ 4-5 Hz |

| β-H (CH-(CH₃)₂) | 2.2 – 2.4 | Multiplet (m) | |

| γ-CH₃ (isopropyl) | 1.0 – 1.2 | Doublet of doublets (dd) | |

| COOH | 10 – 12 | Broad singlet (br s) |

Table 1: Expected ¹H NMR assignments for this compound. Chemical shifts can vary based on the solvent used.[1][3]

| Carbon (¹³C NMR) | Indicative Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 170 – 175 |

| C-Cl (α-carbon) | 58 – 62 |

| C-(CH₃)₂ (β-carbon) | 32 – 35 |

| CH₃ (γ-carbons) | 18 – 22 |

Table 2: Expected ¹³C NMR assignments for this compound.

Process Insights and Troubleshooting

The success of this synthesis hinges on careful control of reaction parameters. Understanding the causality behind these choices is key to achieving high yields and purity.

| Parameter/Problem | Rationale / Possible Cause | Solution / Best Practice |

| Strict Temperature Control (0-5 °C) | The aliphatic diazonium salt is highly unstable. Higher temperatures lead to rapid, uncontrolled decomposition and favor the formation of the byproduct 2-hydroxy-3-methylbutanoic acid from reaction with the water solvent.[4] | Use an efficient ice-salt bath. Monitor the internal reaction temperature with a low-temperature thermometer. Adjust the addition rate of NaNO₂ to maintain the target temperature. |

| Low Yield | Incomplete diazotization. Loss of product during work-up (e.g., due to its partial water solubility). Premature decomposition of the diazonium salt. | Ensure 1.1-1.2 molar equivalents of NaNO₂ are used. Perform thorough and repeated extractions (at least 3 times) with the organic solvent. Maintain strict temperature control. |

| Impure Product (presence of α-hydroxy acid) | Reaction temperature was too high. The reaction mixture was allowed to warm up before extraction was complete. | Re-optimize cooling and addition protocol. Proceed to extraction immediately after the 2-hour stirring period without allowing the mixture to warm. |

| Vigorous/Uncontrolled Gas Evolution | The addition rate of sodium nitrite is too fast, leading to a rapid buildup and decomposition of the diazonium intermediate. | Add the NaNO₂ solution slowly and dropwise. Ensure vigorous stirring to dissipate localized heat and concentration gradients. |

Table 3: Troubleshooting and Process Optimization Guide.

Conclusion and Applications

The synthesis of this compound from valine is a robust and reliable method for producing a valuable chiral intermediate. Its importance in drug development cannot be overstated, where it serves as a key fragment in the synthesis of molecules targeting a range of conditions, from metabolic disorders to cancer.[1][5][6] By adhering to the principles of careful temperature control and procedural execution outlined in this guide, researchers can effectively and stereospecifically convert a simple amino acid into a powerful tool for complex molecule synthesis.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

How, Z. T., Linge, K. L., Busetti, F., & Joll, C. A. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 51(9), 4870-4876. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

MDPI. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2018). 37.01 Sandmeyer Reactions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. (S)-2-CHLORO-3-METHYLBUTYRIC ACID(26782-74-1) 1H NMR spectrum [chemicalbook.com]

- 4. Khan Academy [khanacademy.org]

- 5. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Executive Summary: The Corrosive Nature of 2-Chloro-3-methylbutanoic Acid

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-methylbutanoic Acid for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and hazards associated with this compound. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical, field-proven insights for laboratory and development environments. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, empowering you to work safely and effectively.

This compound (CAS No: 921-08-4 for the racemate, 26782-74-1 for the (S)-enantiomer) is a halogenated carboxylic acid.[1][2][3] Its primary and most significant hazard is its corrosive nature. The Globally Harmonized System (GHS) classifies it as causing severe skin burns and eye damage.[1][2] This necessitates stringent handling protocols, the use of appropriate personal protective equipment (PPE), and a thorough understanding of emergency procedures. This guide will deconstruct the available data to provide a clear and actionable safety framework.

Physicochemical Properties and Their Impact on Safety

Understanding the physical and chemical properties of a compound is fundamental to anticipating its behavior and associated hazards.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₅H₉ClO₂ | - |

| Molecular Weight | 136.58 g/mol [1][2][3] | Standard for a small organic molecule. |

| Boiling Point | 210.3°C at 760 mmHg[4] | Low volatility at room temperature, but vapor can be present, especially if heated. |

| Density | ~1.144 - 1.159 g/mL at 20°C[4][5][6] | Denser than water. |

| Flash Point | 81°C[4][5] | Combustible, but not highly flammable. Avoid open flames and sources of ignition. |

The presence of both a carboxylic acid group and a chlorine atom on the alpha-carbon are key to its reactivity. The carboxylic acid moiety is responsible for its acidic and corrosive properties. The electron-withdrawing effect of the adjacent chlorine atom increases the acidity of the carboxylic acid compared to its non-chlorinated analog, 3-methylbutanoic acid. This enhanced acidity contributes significantly to its corrosive potential.

Hazard Identification and GHS Classification

This compound is classified under GHS as Skin Corrosion/Irritation, Category 1B .[1][2] This classification is based on its potential to cause severe skin burns and eye damage upon contact.

This single hazard statement underscores the critical need for preventing any direct contact with the substance.

Logical Flow for Hazard Response

Caption: Emergency response workflow for accidental exposure to this compound.

Safe Handling and Storage Protocols

Given its corrosive nature, a multi-layered approach to safety is essential.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient.

-

Skin Protection: A lab coat is necessary. For any tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. It is crucial to check the breakthrough time of the specific glove material being used. Contaminated gloves should be disposed of immediately.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

The recommended storage temperature is 4°C.[3]

Workflow for Safe Handling

Caption: Step-by-step workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information: Knowns and Unknowns

While the immediate corrosive hazard is well-documented, comprehensive toxicological data for this compound is limited.

-

Acute Toxicity: No specific LD50 or LC50 data is readily available in the searched literature. However, due to its corrosive nature, it is expected to be harmful if swallowed, inhaled, or in contact with skin.

-

Chronic Toxicity: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound.

-

Specific Target Organ Toxicity: There is no data available to classify this compound for single or repeated exposure toxicity.

The absence of data does not mean the absence of hazard. Given its chemical structure as a halogenated carboxylic acid, a cautious approach is warranted. Similar compounds can have complex toxicological profiles. Therefore, minimizing exposure should be the primary goal of all handling procedures.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It should be treated as hazardous chemical waste. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

-

This compound | C5H9ClO2 | CID 313493 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

(2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

(2S)-2-chloro-3-methylbutanoic acid - ChemBK . Source: ChemBK. URL: [Link]

-